rhodomollein III
CAS No.: 120250-94-4
Cat. No.: VC0218501
Molecular Formula: C7H3ClFN
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120250-94-4 |
|---|---|
| Molecular Formula | C7H3ClFN |
| Molecular Weight | 0 |
Introduction
Chemical Structure and Properties
Structural Features
Rhodomollein III has been systematically characterized as (1S,3R,4R,6R,7S,8S,9R,10R,13R,14R,16S)-4,6,7,9,14,16-hexahydroxy-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]Hexadecan-3-yl acetate . This complex nomenclature reflects the compound's intricate stereochemistry and functional group arrangement. The molecular architecture of rhodomollein III features a tetracyclic skeleton characteristic of grayanane diterpenoids, with multiple stereogenic centers that define its three-dimensional structure.
The compound belongs to the class of organic compounds known as leucothol and grayanotoxane diterpenoids, which are characterized by structures based on either the leucothol or grayanotoxane skeleton . These skeletal frameworks are distinctive features of diterpenoids isolated from plants in the Ericaceae family.
Spectroscopic Characterization
The structural elucidation of rhodomollein III was accomplished through an array of sophisticated spectroscopic techniques. These analytical methods included infrared spectroscopy (IR), mass spectrometry (MS), one-dimensional nuclear magnetic resonance spectroscopy (1H NMR, 13C NMR), and two-dimensional NMR techniques such as 1H-1H COSY (Correlation Spectroscopy), 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy), 13C-1H COSY, and long-range 13C-1H COSY . This comprehensive spectroscopic approach was essential for determining the complex connectivity and stereochemistry of rhodomollein III's tetracyclic structure.
The spectral data revealed key structural features of rhodomollein III, including the presence of six hydroxyl groups positioned at C-4, C-6, C-7, C-9, C-14, and C-16, along with four methyl substituents at positions C-5 (two methyl groups), C-9, and C-14. Additionally, the compound contains an acetate moiety at the C-3 position . These structural elements collectively contribute to the compound's chemical properties and potential biological activities.
Natural Occurrence and Related Compounds
Source and Distribution
Rhodomollein III has been definitively identified in the flowers of Rhododendron molle G. Don . This plant species is native to certain regions of Asia, particularly China, where it has been used in traditional medicinal practices. The presence of rhodomollein III specifically in the flower tissues suggests potential ecological roles, possibly related to plant defense or reproductive strategies.
Related Grayanane Diterpenoids
Rhododendron molle produces a diverse array of grayanane diterpenoids with varying structural features. Table 1 presents a comparative overview of rhodomollein III and related compounds isolated from Rhododendron species.
Table 1: Comparison of Rhodomollein III with Related Grayanane Diterpenoids
This structural diversity highlights the rich phytochemical profile of Rhododendron species and their potential as sources of novel bioactive compounds. The presence of multiple grayanane diterpenoids within the same plant species suggests shared biosynthetic pathways with divergent modifications yielding distinct end products.
Biological Activities and Toxicological Considerations
Pharmacological Properties
Rhodomollein III has been described as a physiologically active diterpenoid, although specific details about its biological activities remain limited in the available scientific literature . The pharmacological potential of rhodomollein III can be contextualized within the broader framework of grayanane diterpenoids, many of which exhibit notable biological effects.
Related grayanane compounds isolated from Rhododendron molle have demonstrated antinociceptive (pain-relieving) properties when evaluated using standardized models such as the acetic acid-induced writhing test . This suggests potential therapeutic applications in pain management, though further pharmacological screening of rhodomollein III specifically is needed to determine if it shares these properties.
Analytical Methods for Identification and Quantification
Current Analytical Approaches
The identification and structural characterization of rhodomollein III have primarily relied on spectroscopic techniques including IR, MS, and various NMR methods . These analytical approaches collectively provide the comprehensive structural information necessary for definitive identification of complex natural products.
Analytical Challenges and Recommendations
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Development of analytical standards for grayananes beyond the commonly studied grayanotoxin I and III
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Validation of analytical methods for quantification of total grayananes with appropriate limits of quantification
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Collection of occurrence data on grayananes in honey and related products derived from Ericaceae species
These recommendations highlight the analytical challenges associated with the determination of specific grayanane diterpenoids in complex matrices and underscore the need for improved methodologies applicable to compounds like rhodomollein III.
Research Status and Future Directions
Current Knowledge Gaps
Research specifically focused on rhodomollein III remains relatively limited, as evidenced by the scarcity of published studies dedicated to this compound . Several significant knowledge gaps exist:
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Comprehensive pharmacological characterization of rhodomollein III's biological activities
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Detailed toxicological evaluation to establish its safety profile
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Structure-activity relationship studies comparing rhodomollein III with related grayanane diterpenoids
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Investigation of potential therapeutic applications
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Elucidation of its ecological role in Rhododendron molle
Promising Research Avenues
Future research on rhodomollein III could productively explore several directions:
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Synthesis studies focusing on efficient approaches to produce rhodomollein III, building upon successful synthetic strategies employed for related compounds like rhodomollein XX
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Systematic biological screening to identify potential therapeutic applications
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Investigation of structure-function relationships through comparative studies with structurally related grayananes
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Development of improved analytical methods for detection and quantification in complex matrices
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Exploration of its ecological significance in plant defense or reproductive strategies
The unique structural features of rhodomollein III and its membership in the bioactive grayanane diterpenoid family suggest potential for future discoveries regarding its biological properties and possible applications in medicine or other fields.
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